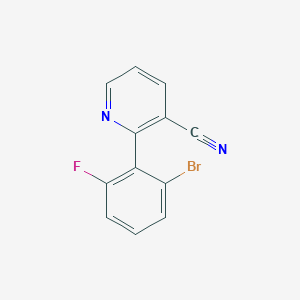

2-(2-Bromo-6-fluorophenyl)nicotinonitrile

Beschreibung

2-(2-Bromo-6-fluorophenyl)nicotinonitrile is a specialized chemical compound primarily utilized in research and development. Its molecular structure, featuring a nicotinonitrile core substituted with a 2-bromo-6-fluorophenyl group, positions it as a key player in the synthesis of more complex molecular architectures.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1213704-92-7 chembuyersguide.com |

| Molecular Formula | C₁₂H₆BrFN₂ aablocks.com |

| Molecular Weight | 277.09 g/mol aablocks.comhuaxuejia.cn |

The chemistry of this compound is best understood within the context of halogenated nicotinonitriles. The nicotinonitrile (3-cyanopyridine) framework is a prominent scaffold in medicinal chemistry and materials science. eurjchem.comchem-soc.si The introduction of halogen atoms onto this, or associated phenyl rings, dramatically influences the molecule's electronic properties and reactivity.

The presence of a bromine atom at the 2-position of the pyridine (B92270) ring and a fluorine atom on the appended phenyl ring are critical features. The bromine atom is a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This allows for the strategic introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.

The fluorine atom, a common substituent in modern pharmaceuticals, can enhance metabolic stability, improve binding affinity to biological targets, and modulate the compound's lipophilicity and bioavailability. The combination of these halogens on the bi-aryl structure of this compound creates a molecule with multiple, distinct reaction sites, offering chemists a high degree of control in multistep syntheses.

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The strategic placement of its functional groups—the nitrile, the bromo substituent, and the fluoro substituent—allows for a variety of chemical transformations.

Key Reactive Sites and Potential Transformations:

Suzuki-Miyaura Coupling: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse library of 2-aryl-nicotinonitrile derivatives by replacing the bromine with various boronic acids or esters.

Other Cross-Coupling Reactions: Beyond Suzuki coupling, the bromo group can participate in other transition-metal-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding the synthetic possibilities.

Nitrile Group Chemistry: The cyano (nitrile) group is a valuable functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various heterocyclic rings like tetrazoles. eurjchem.comchem-soc.si This versatility allows for significant structural modifications late in a synthetic sequence.

Nucleophilic Aromatic Substitution: While the fluorine atom on the phenyl ring is generally stable, its reactivity can be enhanced by the electronic environment, potentially allowing for nucleophilic aromatic substitution under specific conditions.

The combination of these reactive centers makes this compound a valuable starting material for creating complex molecules with tailored properties, particularly in the search for new pharmaceutical agents and functional materials. Its pre-installed halogenated bi-aryl motif serves as a sophisticated building block, saving synthetic steps and enabling the efficient exploration of chemical space.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H6BrFN2 |

|---|---|

Molekulargewicht |

277.09 g/mol |

IUPAC-Name |

2-(2-bromo-6-fluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6BrFN2/c13-9-4-1-5-10(14)11(9)12-8(7-15)3-2-6-16-12/h1-6H |

InChI-Schlüssel |

LLCWYSHUKJCDCL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)C2=C(C=CC=N2)C#N)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 2 Bromo 6 Fluorophenyl Nicotinonitrile and Its Derivatives

De Novo Synthetic Routes to the 2-(2-Bromo-6-fluorophenyl)nicotinonitrile Core

De novo synthesis, the construction of complex molecules from simpler, acyclic precursors, offers a powerful approach to the this compound core. This strategy allows for the precise installation of desired substituents by building the heterocyclic ring system from carefully chosen components, rather than attempting to modify a pre-existing pyridine (B92270) ring.

Strategies for Regioselective Bromination and Fluorination of Nicotinonitrile Scaffolds

Achieving the specific 2-bromo-6-fluoro substitution pattern on the phenyl ring is critical for the identity of the target compound. Rather than attempting a challenging late-stage double halogenation on a 2-phenylnicotinonitrile, a more controlled and common strategy involves the synthesis of a pre-functionalized precursor. The synthesis of key intermediates like 2-bromo-6-fluorobenzaldehyde (B104081) ensures that the halogens are in the correct positions before the nicotinonitrile ring is constructed.

Several synthetic routes to 2-bromo-6-fluorobenzaldehyde have been established. One patented method starts from 2-bromo-6-fluorotoluene (B73676), which undergoes a side-chain bromination under light, followed by a Kornblum oxidation using dimethyl sulfoxide (B87167) (DMSO) to yield the final aldehyde google.comgoogle.com. Another approach begins with m-fluorobromobenzene, which is subjected to ortho-lithiation followed by formylation to introduce the aldehyde group google.com. These methods provide reliable access to the key building block with the required regiochemistry.

| Precursor | Starting Material | Key Steps | Outcome |

| 2-Bromo-6-fluorobenzaldehyde | 2-Bromo-6-fluorotoluene | 1. Radical bromination (HBr, H₂O₂) 2. Kornblum oxidation (DMSO) | High-purity aldehyde google.comgoogle.com |

| 2-Bromo-6-fluorobenzaldehyde | m-Fluorobromobenzene | 1. Ortho-lithiation (LDA or n-BuLi) 2. Formylation (DMF) | Targeted aldehyde synthesis google.com |

| (2-Bromo-6-fluorophenyl)boronic acid | 1-Bromo-2-fluorobenzene | 1. Lithiation 2. Reaction with a trialkyl borate (B1201080) 3. Hydrolysis | Versatile coupling partner nih.govgoogle.com |

Multicomponent Reaction Approaches to Substituted Nicotinonitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly efficient for constructing complex heterocyclic scaffolds like nicotinonitriles nih.govresearchgate.net. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity quickly researchgate.net.

For the synthesis of 2-aryl nicotinonitriles, a common MCR strategy involves the one-pot condensation of an aromatic aldehyde, a ketone, an active methylene (B1212753) nitrile (such as malononitrile), and an ammonia (B1221849) source (typically ammonium (B1175870) acetate). In the context of the target compound, 2-bromo-6-fluorobenzaldehyde would serve as the aldehyde component. This approach allows for the assembly of the fully substituted pyridine ring in a single, convergent step nih.govijrjournal.com. Iron(III) chloride (FeCl₃) has also been reported as an effective promoter for the condensation-cyclization reaction of enamino nitriles and α,β-unsaturated ketones to furnish multiply arylated nicotinonitriles thieme-connect.com. These MCR methods provide a direct and powerful route to the desired core structure.

Optimized Preparative Scale Synthesis Considerations

Translating a synthetic route from laboratory scale to preparative or industrial scale requires careful optimization of reaction parameters. For a molecule like this compound, the use of MCRs is inherently advantageous for scale-up, as it reduces the number of unit operations (reactions, isolations, purifications), which in turn lowers costs, solvent usage, and waste generation researchgate.net.

A patented method for preparing the key precursor, 2-bromo-6-fluorobenzaldehyde, highlights key considerations for scale-up, reporting high product purity (≥99.0%) and complete conversion of the starting material google.com. Optimization for large-scale synthesis focuses on several factors:

Cost and Availability of Starting Materials: Utilizing readily available and inexpensive materials like 2-bromo-6-fluorotoluene is crucial google.com.

Reaction Conditions: Minimizing reaction times and temperatures, and using low-cost, effective catalysts or promoters are key objectives.

Process Safety: Understanding the thermal properties of reactions and avoiding hazardous reagents are paramount.

Downstream Processing: The method emphasizes simple post-reaction workups, such as washing and extraction, followed by crystallization or column chromatography to achieve high purity google.com. For industrial scale, minimizing or eliminating chromatography in favor of crystallization is a primary goal.

Functionalization Strategies for the this compound Framework

The this compound core is rich in functional handles that can be selectively modified to produce a wide array of derivatives. The nitrile group and the two different carbon-halogen bonds (C-Br and C-F) offer distinct opportunities for chemical transformation.

Regioselective Carbon-Halogen and Carbon-Hydrogen Bond Functionalization

The presence of both bromine and fluorine atoms on the phenyl ring allows for selective functionalization. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond in typical transition metal-catalyzed cross-coupling reactions. This reactivity difference allows the bromine to be selectively replaced while leaving the fluorine atom untouched, making the C-Br bond the primary site for introducing new substituents.

Furthermore, the field of late-stage C-H functionalization offers advanced strategies for derivatization rsc.orgnih.gov. These methods aim to directly convert a C-H bond into a new C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials eurekalert.org. For the this compound framework, C-H functionalization could potentially target the remaining positions on the phenyl ring. However, achieving regioselectivity among the available C-H bonds presents a significant challenge and typically requires a directing group to guide the catalyst to a specific site nih.gov. The pyridine or nitrile groups within the molecule could potentially serve this directing role in future synthetic explorations.

Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing aryl halides. The C-Br bond in this compound is an ideal handle for these transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to the metal center, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst.

Two of the most prominent methods for this purpose are the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is renowned for its functional group tolerance and is widely used to form new C-C bonds, creating biaryl structures or introducing alkyl groups researchgate.netbeilstein-journals.org.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base organic-chemistry.org. This reaction is exceptionally useful for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations soton.ac.uknih.gov. Research has shown that Sonogashira couplings can be performed efficiently on bromo-fluoro substituted pyridine nuclei, demonstrating the viability of this approach for the target scaffold soton.ac.uk.

The table below summarizes key transition metal-catalyzed reactions applicable to the functionalization of the C-Br bond in this compound.

| Coupling Reaction | Reagent Type | Catalyst/Conditions | New Bond Formed | Resulting Derivative Type |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Biaryl or Alkyl-aryl derivatives |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) | Aryl-alkyne derivatives |

| Negishi | Organozinc Reagent (R-ZnX) | Ni or Pd catalyst | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Alkyl- or Aryl-substituted derivatives |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | C(sp²)-N | Arylamine derivatives |

These advanced synthetic and functionalization strategies provide a robust toolbox for chemists to access this compound and its derivatives, facilitating the exploration of their properties in various scientific fields.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C and C-N bond formation, offering a reliable strategy to modify the this compound structure at the aryl bromide position. rsc.org

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org For a substrate like this compound, this reaction allows for the introduction of various alkyl, alkenyl, aryl, and heteroaryl groups, significantly expanding its structural diversity. nih.govrsc.org The choice of ligand, base, and solvent is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction of sterically hindered or electronically deactivated substrates. nih.gov

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle similar to other cross-coupling reactions. wikipedia.org In the context of this compound, the Buchwald-Hartwig reaction enables the introduction of various amino functionalities by replacing the bromine atom. This is particularly useful for synthesizing derivatives with potential applications as receptor ligands or in other areas of medicinal chemistry. nih.govresearchgate.net The success of the reaction often depends on the careful selection of the palladium precursor, a suitable phosphine ligand, and a strong, non-nucleophilic base. researchgate.net

| Reaction Type | Catalyst/Precursor | Ligand | Base | Solvent | Typical Application |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, XantPhos | K₂CO₃, CsF, K₃PO₄ | Toluene, 2-MeTHF, DMF | C-C bond formation (Arylation, Vinylation, Alkylation) |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, dppf, CataCXium A | NaOt-Bu, LiHMDS, K₃PO₄ | Toluene, Dioxane | C-N bond formation (Amination with primary/secondary amines) |

Copper-Catalyzed C-N Bond Forming Reactions

While palladium catalysis is dominant, copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent an important and cost-effective alternative for C-N bond formation. nih.gov These reactions are particularly attractive due to the lower cost and toxicity of copper compared to palladium. nih.gov Modern protocols often utilize a copper(I) or copper(II) salt in combination with a ligand to couple aryl halides with a variety of nitrogen nucleophiles, including amines, amides, and heterocycles like azoles. nih.govrsc.org

For this compound, a copper-catalyzed amination would involve the reaction of the C-Br bond with an amine in the presence of a copper catalyst and a base, typically at elevated temperatures. The development of new ligands, such as α-benzoin oxime or various 1,2-diols, has significantly expanded the scope and improved the efficiency of these reactions, allowing them to proceed under milder conditions. nih.govrsc.org This methodology provides a complementary approach to the Buchwald-Hartwig amination for synthesizing N-arylated derivatives.

| Catalyst System | Ligand | Base | Solvent | Typical N-Nucleophiles |

| CuI, Cu(OAc)₂ | α-Benzoin Oxime, 1,2-Diols | K₃PO₄, K₂CO₃ | DMSO, DMF | Azoles, Piperidine, Pyrrolidine, Amino Acids |

| Cu Powder, Cu₂O | Phenanthroline, L-proline | Cs₂CO₃, K₂CO₃ | Dioxane, Toluene | Primary/Secondary Amines, Amides |

Metal-Free Functionalization Protocols

In recent years, there has been a growing interest in developing metal-free functionalization methods to avoid the cost and potential toxicity associated with residual transition metals. nih.gov For a heteroaromatic compound like this compound, these strategies often focus on the unique reactivity of the pyridine ring. researchgate.net

One common approach involves the activation of the pyridine ring towards nucleophilic attack. This can be achieved by forming a pyridine N-oxide, which withdraws electron density from the ring, making the C2 and C4 positions susceptible to reaction with nucleophiles. Another strategy involves radical reactions, where a radical species adds to the electron-deficient pyridine ring. researchgate.net For instance, the generation of a cyanomethyl radical from acetonitrile (B52724) could potentially lead to functionalization of the nicotinonitrile core. rsc.org

Furthermore, direct C-H functionalization under metal-free conditions is an emerging field. These reactions can be promoted by strong bases, oxidants, or photoredox catalysts, offering a direct way to form new bonds without pre-functionalization, although regioselectivity can be a challenge. researchgate.netrsc.org While specific protocols for this compound are not extensively documented, the general principles of metal-free pyridine functionalization suggest viable pathways for its derivatization.

Alkylation and Acylation Reactions on the Nicotinonitrile Core

Alkylation and acylation are fundamental transformations for modifying heterocyclic structures. byjus.comlibretexts.org However, the direct electrophilic substitution on the nicotinonitrile core, analogous to the Friedel-Crafts reaction on benzene, is challenging. libretexts.org The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nitrile group. This deactivation makes the ring system a poor nucleophile and resistant to attack by carbocation or acylium ion electrophiles generated under typical Friedel-Crafts conditions. libretexts.orgmasterorganicchemistry.com

A more feasible approach for alkylation or acylation involves the pyridine nitrogen atom. As a Lewis basic site, the nitrogen can be readily alkylated with alkyl halides to form pyridinium (B92312) salts or acylated with acyl halides to form acylpyridinium salts. These intermediates can then undergo further reactions. For example, acylpyridinium ions can act as acyl transfer agents.

Alternatively, functionalization of the ring can be achieved through directed metalation-alkylation pathways. By using a strong base like lithium diisopropylamide (LDA), a proton can be selectively removed from a specific position on the nicotinonitrile ring (directed by existing substituents), creating a nucleophilic center that can then be quenched with an alkyl halide electrophile. This approach circumvents the limitations of electrophilic substitution by reversing the polarity of the reaction.

Reactivity Profile and Transformation Chemistry of 2 2 Bromo 6 Fluorophenyl Nicotinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 2-(2-Bromo-6-fluorophenyl)nicotinonitrile is adorned with both bromo and fluoro substituents, rendering it susceptible to nucleophilic attack. The inherent electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the halogen and nitrile groups, activates the ring towards substitution.

Reactivity of the Bromo and Fluoro Substituents

Both the bromine and fluorine atoms on the pyridine ring are potential leaving groups in nucleophilic aromatic substitution reactions. Generally, in such reactions on halogenated pyridines, the relative reactivity of halogens as leaving groups follows the order I > Br > Cl > F for many nucleophiles. However, this order can be influenced by the nature of the nucleophile, the solvent, and the specific electronic environment of the substitution site.

In the case of this compound, the bromine at the 2-position and the fluorine at the 6-position of the phenyl ring are subject to displacement. The presence of the ortho-fluoro substituent can influence the reactivity of the bromo group through steric and electronic effects. Research on analogous 2-bromo-6-fluoropyridine (B132718) systems indicates that substitution reactions with nucleophiles such as amines and thiols are common. The addition of other substituents to the pyridine or phenyl ring can introduce steric hindrance, which may slow down the rate of nucleophilic substitution compared to the unsubstituted parent compound.

Directed Nucleophilic Attack and Ortho-Metalation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. harvard.edu This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. harvard.edubldpharm.com The resulting aryllithium species can then react with a variety of electrophiles.

While specific studies on the ortho-metalation of this compound are not extensively documented in publicly available literature, the structural features of the molecule suggest potential pathways for such reactions. The nitrogen atom of the pyridine ring and the nitrile group could potentially act as directing groups. However, the presence of the acidic protons on the phenyl ring and the potential for nucleophilic attack at the pyridine ring by the organolithium reagent are competing reaction pathways that would need to be carefully controlled. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and the reaction conditions (temperature, solvent) are critical in directing the reaction towards the desired ortho-metalated product. harvard.edu

Transformations of the Nitrile Group

The nitrile group at the 3-position of the pyridine ring is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Cyclization Reactions Leading to Fused Heterocycles (e.g., Pyrazoles, Naphthyridines)

The nitrile group, in conjunction with the adjacent bromo substituent, provides a reactive site for the construction of fused heterocyclic systems. For instance, reaction with hydrazine (B178648) or its derivatives could potentially lead to the formation of pyrazolo[3,4-b]pyridine derivatives.

Furthermore, the nitrile group can participate in cyclization reactions to form naphthyridine skeletons. Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry. While direct cyclization of this compound to naphthyridines has not been specifically reported, analogous reactions involving the construction of a second pyridine ring onto a pre-existing one are well-established synthetic strategies.

Nitrile Reduction and Hydrolysis

The nitrile group can be readily reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing access to different classes of compounds.

Nitrile Reduction: The reduction of the nitrile to a primary amine can be achieved using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄). The resulting aminomethyl group can serve as a key intermediate for further functionalization.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid, 2-(2-bromo-6-fluorophenyl)nicotinic acid. This transformation provides a route to a different set of derivatives and can be a crucial step in the synthesis of more complex target molecules.

Oxidation and Reduction Chemistry

The aromatic rings and the nitrile group of this compound can undergo oxidation and reduction reactions, although specific studies on this compound are limited.

Oxidation: The pyridine ring is generally resistant to oxidation, but under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, transformation of the substituents may occur.

Reduction: Catalytic hydrogenation can potentially reduce the pyridine ring, although this typically requires high pressures and temperatures. More commonly, reduction focuses on specific functional groups. As mentioned, the nitrile group is susceptible to reduction. The bromo group can also be removed via reductive dehalogenation, for example, using catalytic hydrogenation with a palladium catalyst.

Electrophilic and Radical Mediated Reactions of this compound

The reactivity of this compound is dictated by the electronic properties of its constituent aromatic rings and functional groups. The molecule comprises a pyridine ring, substituted with a cyano group and a 2-bromo-6-fluorophenyl group. This unique substitution pattern results in a complex reactivity profile, particularly in electrophilic and radical-mediated reactions.

Electrophilic Reactions

Electrophilic aromatic substitution is a key reaction class for aromatic compounds. In the case of this compound, two aromatic systems, the pyridine ring and the phenyl ring, can potentially undergo electrophilic attack.

The pyridine ring, being a six-membered heteroaromatic system with a nitrogen atom, is inherently electron-deficient. This deficiency is further exacerbated by the electron-withdrawing nature of the cyano group at the 3-position and the 2-bromo-6-fluorophenyl group at the 2-position. Consequently, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. Reactions such as nitration or halogenation on the pyridine ring would require harsh conditions and are generally not favored.

The phenyl ring, on the other hand, is substituted with a bromine atom and a fluorine atom. Both are halogens and act as ortho-, para-directing groups, while being deactivating towards electrophilic aromatic substitution due to their inductive effect. The fluorine atom is more electronegative than bromine, exerting a stronger deactivating inductive effect. However, it is a better π-donor through resonance. The interplay of these effects, along with the steric hindrance from the adjacent pyridine ring, will influence the position of electrophilic attack. The most likely positions for electrophilic substitution on the phenyl ring are predicted based on a combination of electronic and steric factors.

| Position on Phenyl Ring | Electronic Effects | Steric Hindrance | Predicted Reactivity |

| 3'-position | Ortho to Fluorine, Meta to Bromine | Moderate | Potentially reactive |

| 4'-position | Para to Bromine, Meta to Fluorine | Low | Most likely site of attack |

| 5'-position | Ortho to Bromine, Meta to Fluorine | Moderate | Potentially reactive |

Table 1: Predicted Reactivity of Phenyl Ring Positions in Electrophilic Aromatic Substitution

Radical Mediated Reactions

Radical reactions of this compound could be initiated at several sites. The bromine atom on the phenyl ring is a potential site for radical generation. Homolytic cleavage of the C-Br bond, typically induced by photochemical methods or radical initiators, would lead to the formation of a phenyl radical. This reactive intermediate could then participate in a variety of radical-mediated transformations, such as cross-coupling reactions or hydrogen atom abstraction.

The pyridine ring itself can also be involved in radical reactions. The nitrogen atom can be protonated or coordinated to a Lewis acid, which can facilitate radical addition to the ring. Furthermore, the cyano group is known to be a radical acceptor. rsc.org A carbon-centered radical can add to the nitrile carbon, leading to the formation of an iminyl radical. This intermediate can then undergo further reactions, such as cyclization or intermolecular trapping.

The specific conditions of the radical reaction would determine the primary site of attack and the nature of the resulting products. For instance, under conditions that favor C-Br bond cleavage, transformations involving the phenyl ring would be expected. Conversely, conditions that promote radical addition to the pyridine or cyano group would lead to a different set of products.

| Potential Radical Reaction | Reagents and Conditions | Expected Intermediate | Potential Products |

| Radical Debromination | Radical initiator (e.g., AIBN), H-donor (e.g., Bu3SnH) | Phenyl radical | 2-(6-Fluorophenyl)nicotinonitrile |

| Radical Addition to Cyano Group | Carbon-centered radical source | Iminyl radical | Functionalized imines or ketones after hydrolysis |

| Radical Addition to Pyridine Ring | Photoredox catalysis, H-atom donor | Pyridyl radical adduct | Functionalized dihydropyridines |

Table 2: Potential Radical-Mediated Reactions of this compound

Mechanistic Investigations in the Chemistry of 2 2 Bromo 6 Fluorophenyl Nicotinonitrile

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformations involving 2-(2-bromo-6-fluorophenyl)nicotinonitrile are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which take advantage of the reactive carbon-bromine bond.

Suzuki-Miyaura Reaction: This reaction is a versatile method for forming carbon-carbon bonds. For this compound, a typical Suzuki-Miyaura reaction would involve coupling with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps organic-chemistry.orgchemspider.com:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. Mechanistic studies on related bromophenylpyridine compounds have suggested the involvement of a transient intermediate in this step, potentially a boronate ligand coordinated to the palladium center through an oxygen atom researchgate.net.

Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle organic-chemistry.orgchemspider.com.

A simplified representation of the Suzuki-Miyaura catalytic cycle is shown below:

| Step | Description | Intermediate |

| 1 | Oxidative Addition of Aryl Halide to Pd(0) | Aryl-Pd(II)-Halide Complex |

| 2 | Transmetalation with Organoboron Reagent | Di-organic-Pd(II) Complex |

| 3 | Reductive Elimination | Pd(0) Catalyst + Coupled Product |

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. In the case of this compound, it would react with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki-Miyaura reaction enscm.frnih.gov:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the substrate.

Amine Coordination and Deprotonation: The amine coordinates to the resulting palladium complex, and a base facilitates the deprotonation of the amine.

Reductive Elimination: The newly formed aryl-nitrogen bond is created as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Practical applications of the Buchwald-Hartwig amination have been developed for various 2-bromopyridines, demonstrating its utility for this class of compounds nih.gov.

Kinetics and Thermodynamics of Reactivity

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the public domain. However, general principles of related reactions can provide insights.

The rates of both Suzuki-Miyaura and Buchwald-Hartwig reactions are influenced by several factors, including the nature of the catalyst, ligand, base, solvent, and the electronic and steric properties of the substrates. For instance, in the Suzuki-Miyaura reaction of fluorinated aryl bromides, the reaction rate can be influenced by the position of the fluorine substituent mdpi.com. The thermodynamics of these cross-coupling reactions are generally favorable, driven by the formation of stable C-C or C-N bonds.

Stereochemical Outcomes and Control in Reactions

The concept of stereochemistry in the context of this compound primarily becomes relevant when it reacts with chiral reagents or when the reaction creates a new stereocenter. For example, in a Suzuki-Miyaura coupling with a chiral boronic acid, the stereochemical integrity of the product would depend on the reaction mechanism.

In palladium-catalyzed cross-coupling reactions, both stereoretentive (retention of configuration) and stereoinvertive (inversion of configuration) pathways are possible during the transmetalation step, depending on the nature of the nucleophile and the reaction conditions nih.govnih.gov. Achieving high stereoselectivity requires careful selection of ligands and reaction parameters to favor one pathway over the other. For ortho-substituted biaryl systems, which could be formed from this compound, restricted rotation around the newly formed C-C bond can lead to atropisomerism, a form of axial chirality. The selective synthesis of one atropisomer over another is a significant challenge in organic synthesis and has been studied in the context of Suzuki-Miyaura reactions of substituted arylpyridines beilstein-journals.orgresearchgate.net.

Influence of Halogen and Nitrile Substituents on Reaction Pathways

The substituents on the this compound molecule play a critical role in modulating its reactivity.

Bromo Substituent: The bromine atom is the primary site of reactivity in palladium-catalyzed cross-coupling reactions, serving as a good leaving group in the oxidative addition step. Its reactivity is generally higher than that of a chloro substituent but lower than an iodo substituent in these types of reactions.

Fluoro Substituent: The fluorine atom on the phenyl ring is a strong electron-withdrawing group. Its presence can influence the electron density of the aromatic ring and the C-Br bond, potentially affecting the rate of oxidative addition. The position of the fluorine atom is also crucial; an ortho-fluoro group can exert steric hindrance and also participate in electronic interactions that can influence reaction outcomes. In some cases, fluorine substitution has been shown to increase the rate of Suzuki-Miyaura couplings mdpi.com.

Nitrile Substituent (Cyano Group): The nitrile group is also strongly electron-withdrawing. Its presence on the pyridine (B92270) ring decreases the electron density of the ring system, which can make the pyridine more susceptible to certain types of reactions. In the context of palladium catalysis, the nitrile group can potentially coordinate to the metal center, which could either be a productive step in directing the reaction or an unproductive step leading to catalyst inhibition researchgate.net. The electron-withdrawing nature of the nitrile group on a pyridine ring can also influence the reactivity of other substituents. For instance, in the cross-coupling of pyridinyltrifluoroborates, electron-deficient pyridine derivatives were found to transmetalate more slowly nih.gov.

The combined electronic effects of the fluoro and nitrile groups likely make the aryl-bromine bond more electron-deficient and thus potentially more reactive towards oxidative addition by a Pd(0) catalyst. However, the steric bulk of the ortho-fluoro and the entire phenylpyridine structure can also play a significant role in the kinetics of the reaction.

Computational and Theoretical Chemistry Studies on 2 2 Bromo 6 Fluorophenyl Nicotinonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(2-Bromo-6-fluorophenyl)nicotinonitrile. Such studies on similar molecular frameworks typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

From the optimized structure, a variety of electronic properties can be calculated. These include the distribution of electron density, which highlights electron-rich and electron-poor regions of the molecule, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Not Available) | Indicates the ability to donate electrons. |

| LUMO Energy | (Not Available) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Not Available) | Relates to chemical reactivity and stability. |

| Dipole Moment | (Not Available) | Provides insight into the molecule's polarity. |

Molecular Modeling and Docking Studies for Chemical Recognition and Interaction Potential

Molecular modeling and docking are instrumental in predicting how a molecule like this compound might interact with biological targets, such as proteins or enzymes. This is particularly relevant given its application as a pharmacophore in drug discovery.

Docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. This process helps to identify potential biological targets and to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that stabilize the ligand-protein complex.

While specific docking studies on this compound against particular targets are not documented in the available literature, research on analogous bromo- and fluoro-substituted aromatic compounds often reveals the significant role of these halogen atoms in forming specific interactions within protein binding pockets. For example, studies on similar compounds have shown that the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Parameters for a Hypothetical Protein Target

| Parameter | Description | Potential Finding for this compound |

| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the protein. | (Not Available) |

| Key Interacting Residues | Amino acids in the protein's active site that form bonds with the ligand. | (Not Available) |

| Types of Interactions | e.g., Hydrogen bonds, hydrophobic interactions, halogen bonds. | (Not Available) |

Prediction and Interpretation of Spectroscopic Data (NMR, IR, Mass Spectrometry)

Computational methods can be used to predict spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are based on the calculated electron density around each nucleus in the molecule's optimized geometry.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. This helps in identifying the presence of specific functional groups.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by analyzing bond strengths and the stability of potential fragments.

For other nicotinonitrile derivatives, computational predictions of spectroscopic data have proven to be a valuable tool for structural elucidation. However, specific predicted NMR, IR, and mass spectrometry data for this compound are not found in the reviewed literature.

Table 3: Representative Predicted Spectroscopic Data (Hypothetical)

| Spectrum | Key Feature | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | (Not Available) |

| ¹³C NMR | Chemical Shift (ppm) | (Not Available) |

| IR | Nitrile (C≡N) stretch (cm⁻¹) | (Not Available) |

Structure-Reactivity Relationship Analysis using Computational Methods

Computational methods are pivotal in establishing structure-reactivity relationships (SRR). By systematically modifying the structure of this compound in silico (e.g., changing substituent positions or types) and calculating the resulting changes in electronic properties and reactivity descriptors, researchers can understand how specific structural features influence the molecule's behavior.

For example, the presence and positions of the bromo and fluoro substituents on the phenyl ring, as well as the nitrile group on the pyridine (B92270) ring, are expected to significantly impact the molecule's reactivity. The electron-withdrawing nature of the fluorine atom and the nitrile group, combined with the properties of the bromine atom, will create a unique electronic profile that governs its chemical behavior in reactions.

While general principles of structure-reactivity are well-understood, a detailed computational SRR analysis for this compound, which would provide quantitative insights, is not currently available in the public domain.

Applications in Advanced Organic Synthesis and Scaffold Development

Utilization as a Building Block for Complex Polyheterocyclic Systems

2-(2-Bromo-6-fluorophenyl)nicotinonitrile serves as a key precursor for the synthesis of intricate polyheterocyclic systems, which are foundational to many areas of chemical and pharmaceutical science. The presence of both a bromine atom and a fluorine atom on the phenyl ring, coupled with the nitrile group on the pyridine (B92270) core, allows for a variety of selective chemical reactions. These reactive sites can be targeted under different conditions to build fused ring systems and other complex structures.

The nitrile group can undergo cyclization reactions to form fused pyridines, such as thieno[2,3-b]pyridines, which are known to possess a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. chem-soc.si Furthermore, the bromo and fluoro substituents can be manipulated through cross-coupling reactions or nucleophilic substitutions to introduce additional rings and complexity, leading to the generation of novel polyheterocyclic frameworks.

Rational Design and Synthesis of Chemically Diverse Scaffolds

The structure of this compound is well-suited for the rational design and synthesis of diverse chemical scaffolds, which are crucial for exploring chemical space in drug discovery and materials science. The distinct electronic properties and reactivity of its functional groups enable chemists to systematically modify the molecule and generate libraries of related compounds.

Pyridine-Based Scaffolds for Structure-Activity Relationship Studies in Chemical Research

Pyridine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds. acs.orgnih.govrsc.org The pyridine ring is a polar, ionizable aromatic system that can enhance the solubility and bioavailability of molecules. nih.gov The nitrogen atom in the pyridine ring often plays a crucial role in binding to biological targets like enzymes. acs.org

This compound is an ideal starting material for creating libraries of pyridine-based compounds for structure-activity relationship (SAR) studies. By systematically modifying the substituents on both the pyridine and phenyl rings, researchers can investigate how changes in stereoelectronic properties affect biological activity. For instance, new nicotinamide (B372718) and thienopyridine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the utility of such scaffolds in identifying potential therapeutic agents. chemrxiv.org

Development of Novel Chemical Probes and Ligands for Molecular Recognition Studies

The ability to form strong bonds with biological molecules, influenced by the presence of the bromine and fluorine atoms, makes derivatives of this compound suitable for investigating enzyme interactions and protein binding. This facilitates the exploration of molecular pathways and the identification of new targets for drug development.

Strategies for Diversity-Oriented Synthesis (DOS) Employing this compound

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally complex and diverse small molecules for high-throughput screening. The multiple reactive sites of this compound make it an excellent substrate for DOS campaigns. The bromine, fluorine, and nitrile groups can be selectively or sequentially modified through a variety of chemical reactions, including substitutions and oxidations/reductions.

By applying different reaction pathways to this single starting material, a wide array of compounds with distinct three-dimensional shapes and functionalities can be generated. This approach accelerates the discovery of new molecules with desired biological or material properties, as it allows for a broad exploration of chemical space from a common starting point.

Synthetic Methodologies for Novel Pharmaceutical and Agrochemical Intermediates

This compound is a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The pyridine scaffold is a key component in many therapeutic agents, and the specific substitution pattern of this compound offers a unique entry point for creating advanced intermediates.

Methodologies for its use often involve leveraging the differential reactivity of the halogen atoms. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The fluorine atom can be displaced through nucleophilic aromatic substitution. These reactions are fundamental in building the complex molecular frameworks required for modern drugs and crop protection agents.

Table 1: Examples of Related Pharmaceutical and Agrochemical Building Blocks

| Compound Name | CAS Number | Molecular Formula | Application Area |

| 2-(2-Bromo-6-fluorophenyl)acetonitrile | 936693-22-0 | C₈H₅BrFN | Organic Synthesis Intermediate bldpharm.com |

| 2-Bromo-6-fluorobenzaldehyde (B104081) | 2-Bromo-6-fluorobenzaldehyde | C₇H₄BrFO | Agrochemical, Pharmaceutical, Dyestuff Intermediate pageplace.de |

| 2-Bromo-6-(trifluoromethyl)nicotinaldehyde | 1192263-89-0 | C₇H₃BrF₃N | Organic Synthesis Intermediate sigmaaldrich.com |

| 2-Bromo-6-fluoronicotinonitrile | 1806849-41-1 | C₆H₂BrFN₂ | Pharmaceutical and Agrochemical Research |

| 2-(2-Chloro-6-fluorophenyl)nicotinonitrile | 1213704-91-6 | C₁₂H₆ClFN₂ | Organic Synthesis Intermediate nih.gov |

| 2-Bromo-6-(difluoromethoxy)nicotinonitrile | 1807115-65-6 | C₇H₃BrF₂N₂O | Organic Synthesis Intermediate bldpharm.com |

Green Chemistry Approaches in its Synthesis and Applications

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general sustainable methodologies for the synthesis of nicotinonitrile and pyridine derivatives are highly relevant. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green strategies applicable to the synthesis and modification of this compound include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times (from hours to minutes) and improve product yields in the creation of pyridine derivatives. acs.orgnih.gov

Multicomponent Reactions: One-pot reactions that combine three or more starting materials are inherently more efficient and generate less waste than traditional multi-step syntheses. acs.orgnih.gov

Solvent-Free and Eco-Friendly Solvents: Conducting reactions under solvent-free conditions or using bio-based solvents like eucalyptol (B1671775) can dramatically reduce the environmental impact. researchgate.netresearchgate.net

Recyclable Catalysts: The use of heterogeneous or reusable catalysts, such as nanomagnetic metal-organic frameworks, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. researchgate.netrsc.org

Continuous-Flow Microreactors: This technology offers a sustainable and efficient alternative to batch processing for the synthesis of nicotinamide derivatives, with advantages including shorter reaction times and higher yields.

These methodologies represent a more sustainable path forward for the production and application of this compound and related compounds in various fields of chemical research.

Q & A

Q. What comparative studies distinguish this compound from analogs (e.g., 2-(4-Chlorophenoxy)nicotinonitrile)?

- Biological profiling : Parallel assays for IC₅₀ comparisons across kinase panels .

- Thermal stability : DSC/TGA to compare melting points and decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.